

# Technical Guide: Vincofos (Sansalid) – Development, Mechanism, and Historical Context

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## Compound of Interest

Compound Name:	Vincofos
CAS No.:	17196-88-2
Cat. No.:	B096758

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## Part 1: Executive Summary & Chemical Profile[1]

**Vincofos** (Trade Name: Sansalid) represents a distinct chapter in the evolution of veterinary antiparasitics.[1] Unlike the widely known Vinca alkaloids (e.g., vincristine) used in oncology, **Vincofos** is a synthetic organophosphate (OP) designed specifically for the expulsion of gastrointestinal helminths in carnivores.

Developed primarily by Shell Development Company in the 1960s and 70s, it was engineered to improve upon the safety profile of earlier OPs like dichlorvos by modifying lipophilicity through alkyl chain elongation. Despite high efficacy against major nematode species, its commercial life was truncated by regulatory revocations and the concurrent rise of broader-spectrum anthelmintics (e.g., benzimidazoles and praziquantel).

## Chemical Identity

Parameter	Technical Detail
Common Name	Vincofos
IUPAC Name	2,2-dichlorovinyl methyl octyl phosphate
CAS Registry Number	17199-54-1
Molecular Formula	C <sub>11</sub> H <sub>21</sub> Cl <sub>2</sub> O <sub>4</sub> P
Molecular Weight	319.16 g/mol
Drug Class	Organophosphate Anthelmintic
Physical State	Pale yellow to amber liquid (technical grade)
Solubility	Lipophilic; soluble in organic solvents, limited water solubility.[2][3]

## Part 2: Mechanism of Action (AChE Inhibition)[1]

**Vincofos** functions as an irreversible inhibitor of acetylcholinesterase (AChE).[1] Its design leverages the "lethal synthesis" concept common to OPs, but with a specificity filter driven by the parasite's high metabolic rate and distinct enzyme kinetics.

### The Phosphorylation Cascade

Upon ingestion by the host and subsequent exposure to the parasite, **Vincofos** acts as a hemisubstrate for the serine hydroxyl group within the active site of helminth AChE.

- **Binding:** The phosphorus atom undergoes nucleophilic attack by the serine hydroxyl at the esteratic site of the enzyme.[1]
- **Phosphorylation:** The 2,2-dichlorovinyl group acts as the leaving group.[1] The enzyme becomes phosphorylated (inhibited).[1]
- **Accumulation:** Acetylcholine (ACh) accumulates in the synaptic clefts of the parasite's neuromuscular junctions.[1]
- **Paralysis:** This causes spastic paralysis of the worm, preventing it from maintaining its position in the host's gut against peristalsis, leading to expulsion.

## DOT Diagram: Mechanism of Action



Figure 1: Pharmacodynamic Pathway of Vincofos-Induced Parasite Expulsion

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[2]

## Part 3: Efficacy and Spectrum of Activity

**Vincofos** was marketed as a broad-spectrum anthelmintic for dogs, specifically targeting the "big three" nematode groups and certain cestodes.

### Target Parasites[1][2][5]

- Nematodes (Roundworms): Highly effective (>90-99% clearance) against *Toxocara canis* and *Toxascaris leonina*. [2][1]
- Hookworms: Excellent efficacy against *Ancylostoma caninum* and *Uncinaria stenocephala*. [1]
- Whipworms: Effective against *Trichuris vulpis*, a parasite often resistant to other older anthelmintics. [1]
- Cestodes (Tapeworms): Effective against *Taenia* species (e.g., *Taenia pisiformis*).

### The Dipylidium Limitation

A critical technical limitation of **Vincofos** was its reduced efficacy against *Dipylidium caninum* (the flea tapeworm). [1] While it showed high potency against *Taenia*, it often failed to completely clear *Dipylidium* infections at standard dosages. [1] This "spectrum gap" weakened its market position against emerging competitors like praziquantel, which offered total cestocidal clearance.

## Part 4: Synthesis and Manufacturing

The synthesis of **Vincofos** follows the Perkow Reaction pathway, a standard method for generating vinyl phosphates. The unique "n-octyl" chain is the defining feature that differentiates it from Dichlorvos (dimethyl 2,2-dichlorovinyl phosphate).[2]

## Synthetic Protocol (Reconstructed)

- Precursor Preparation: The synthesis likely begins with trimethyl phosphite or a mixed alkyl phosphite (methyl octyl phosphite).[1]
- Perkow Reaction: The phosphite is reacted with chloral (trichloroacetaldehyde).[1]
- Rearrangement: The phosphorus attacks the carbonyl carbon of chloral, followed by a rearrangement that expels a chloride ion and forms the dichlorovinyl ester bond.[1]
- Result: The final product is the asymmetric phosphate ester: 2,2-dichlorovinyl methyl octyl phosphate.

## DOT Diagram: Synthesis Pathway

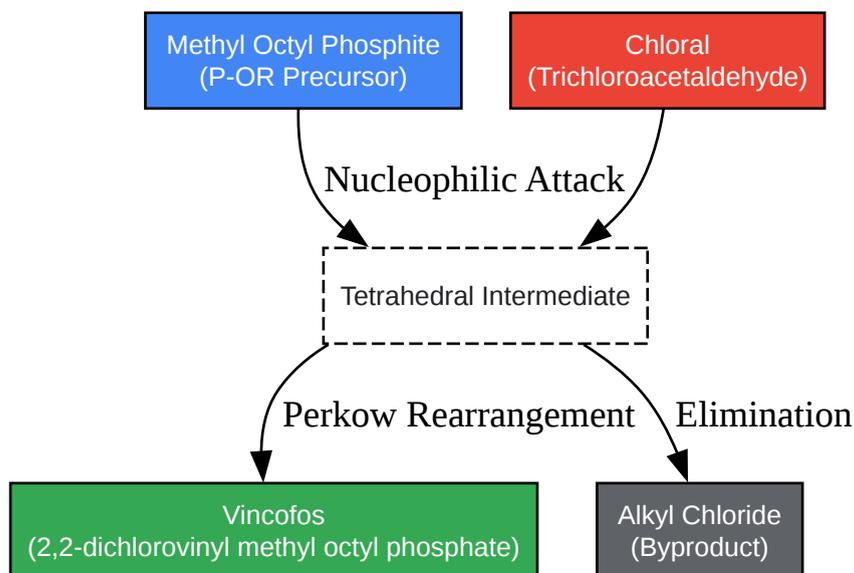


Figure 2: Chemical Synthesis of Vincofos via Modified Perkow Reaction

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## Part 5: Safety, Toxicity, and Regulatory History

## Toxicology Profile

**Vincofos** was engineered to be safer than its predecessors.[1] The inclusion of the long n-octyl chain increased lipophilicity, which altered its absorption and distribution kinetics, theoretically reducing acute host toxicity while maintaining high concentrations in the lipid-rich cuticle of the parasite.

- Acute Toxicity: LD50 in beagle dogs was reported to be >1,600 mg/kg (oral), indicating a wide margin of safety compared to typical OPs (often toxic at <50 mg/kg).
- Side Effects: When overdosed, signs were typical of cholinergic crisis: salivation, emesis, diarrhea, and miosis. These were reversible with atropine.

## Regulatory Revocation (1974)

Despite its safety profile, **Vincofos** faced a short market life.

- The Event: On October 17, 1974, the U.S. FDA published a notice in the Federal Register revoking the New Animal Drug Application (NADA 91-581V) for **Vincofos** capsules.
- The Context: The revocation was described as a "withdrawal of approval." [1] This was likely driven by a combination of factors:
  - Commercial Viability: The introduction of benzimidazoles (e.g., mebendazole, fenbendazole) offered a broader spectrum (including Dipylidium) with a non-neurotoxic mechanism.
  - Formulation Issues: OPs are notoriously unstable in moisture; maintaining shelf-life for the "Sansalid" capsules may have been challenging.
  - Safety Perception: The general move away from organophosphates in veterinary medicine due to "delayed neurotoxicity" concerns (though not specifically proven for **Vincofos**) accelerated its obsolescence. [1]

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- To cite this document: BenchChem. [Technical Guide: Vincofos (Sansalid) – Development, Mechanism, and Historical Context]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096758#history-and-development-of-vincofos-as-a-veterinary-antiparasitic\]](https://www.benchchem.com/product/b096758#history-and-development-of-vincofos-as-a-veterinary-antiparasitic)

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